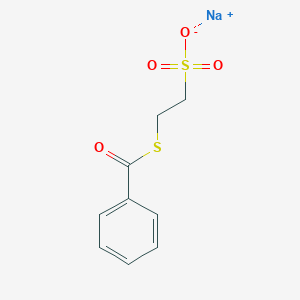

Sodium benzoylthioethanesulfonate

Description

BenchChem offers high-quality Sodium benzoylthioethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium benzoylthioethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-benzoylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJYFYHAKNZHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635447 | |

| Record name | Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117845-84-8 | |

| Record name | Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarbothioic acid, S-(2-sulfoethyl) ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safety and Handling of Sodium Benzoylthioethanesulfonate

Disclaimer: Sodium benzoylthioethanesulfonate (CAS No. 117845-84-8) is a research chemical with limited publicly available safety and toxicological data.[1][2] This guide is formulated based on the chemical's structure, the known reactivity of its functional groups (thioester, sulfonate), and general principles for handling uncharacterized substances. All recommendations should be implemented with the primary assumption that the compound is hazardous.[3] A thorough, substance-specific risk assessment is mandatory before commencing any work.

Section 1: Compound Analysis and Hazard Identification

Sodium benzoylthioethanesulfonate is an organosulfur compound featuring a benzoyl group attached to an ethanesulfonate moiety via a thioester linkage.[1] The absence of comprehensive toxicological studies necessitates a conservative approach to safety, grounded in the analysis of its structural components.[4]

1.1 Structural Breakdown and Potential Reactivity

-

Thioester Group (-C(O)S-): This is the most reactive part of the molecule. Thioesters are more susceptible to nucleophilic attack than their oxygen ester counterparts.[5] This reactivity is biologically significant (e.g., Acetyl-CoA) and suggests potential for reaction with biological nucleophiles like thiols (e.g., cysteine residues in proteins) or amines.[6][7] Such reactivity is a common mechanism for idiosyncratic drug toxicities.[8][9]

-

Hydrolysis: Thioesters can undergo hydrolysis, especially under basic or acidic conditions, to yield a carboxylic acid (benzoic acid) and a thiol (2-mercaptoethanesulfonate).[7][10] The rate of hydrolysis can be significant, particularly under basic conditions.[11][12]

-

Potential Hydrolysis Products:

-

Benzoic Acid: A common food preservative, generally of low toxicity, but can cause mild skin and eye irritation.

-

2-Mercaptoethanesulfonate (Mesna): A known pharmaceutical agent. While used therapeutically, thiols as a class can be toxic, and their safety profile must be considered.

-

-

Ethanesulfonate Group (-SO₃⁻Na⁺): This is the salt of a strong acid, rendering the compound water-soluble.[1] Sulfonate groups themselves are generally considered chemically stable and of low toxicity.[13] However, some alkyl sulfonate esters (not the salt form present here) are known to be potent alkylating agents and genotoxins.[14][15] While formation of such esters from a sulfonate salt is thermodynamically unfavorable, this potential hazard class should be noted.[16]

-

Benzoyl Group: This imparts stability to the thioester linkage compared to simpler alkyl thioesters but does not eliminate its inherent reactivity.[17]

1.2 Inferred Hazards

Based on the structural analysis, the primary potential hazards are summarized in the table below. In the absence of specific data, the compound should be treated as irritating to the skin, eyes, and respiratory system, and potentially toxic if ingested or absorbed.[4][18]

| Hazard Category | Potential Risk Based on Structural Analogy | Rationale and References |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | General precaution for uncharacterized chemicals.[3][19] Thioesters and potential thiol hydrolysis products can be toxic.[20] |

| Skin Irritation/Corrosion | Causes skin irritation. | Many organic sulfur compounds and sulfonate derivatives can be skin irritants.[4][21] Standard practice dictates assuming irritation potential.[18] |

| Eye Irritation/Damage | Causes serious eye irritation. | Assumed based on general chemical handling principles and data for analogous compounds.[4][21] Emergency eyewash facilities are crucial.[22][23] |

| Respiratory Irritation | May cause respiratory irritation. | Handling the solid powder can generate dust, which may irritate the respiratory tract.[4][18] |

| Sensitization | Potential for skin sensitization. | Thioesters can act as acylating agents, potentially modifying proteins and triggering an immune response. This is a known mechanism for chemical sensitization. |

| Reactivity | Hydrolyzes in the presence of water/moisture, acids, and bases. | Thioester linkage is susceptible to hydrolysis, releasing benzoic acid and a thiol.[7][10] |

Section 2: Risk Assessment and Management Workflow

For any novel or uncharacterized compound, a dynamic risk assessment is paramount. The following workflow provides a systematic approach to managing the unknown hazards of Sodium benzoylthioethanesulfonate.

Caption: Workflow for handling chemicals with unknown hazards.

Section 3: Engineering and Administrative Controls

The primary methods for minimizing exposure are not reliant on personal protective equipment, but on robust facility design and procedural diligence.

-

Ventilation: All manipulations of Sodium benzoylthioethanesulfonate, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[23][24] This is the most critical engineering control to prevent inhalation of airborne particles.

-

Designated Area: Operations involving this compound should be restricted to a designated area within the laboratory.[3] This area should be clearly marked with warning signs identifying the material as hazardous.

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved before work begins.[25] The SOP should cover every aspect of the process, including weighing, dissolution, reaction setup, workup, and emergency procedures. All personnel must be trained on the SOP.

-

Access Control: Limit access to the designated area to authorized and trained personnel only.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the inferred hazards.[19][24]

-

Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[3] When there is a significant splash hazard, a face shield should be worn in addition to goggles.

-

Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves generally provide adequate protection against minor splashes.[3][24] Gloves must be inspected before use and disposed of immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.[18]

-

Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[24] For procedures with a higher risk of splashes, a chemically resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[23]

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, contact your institution's Environmental Health & Safety (EH&S) department to determine if additional respiratory protection is required.[3]

Section 5: Storage and Handling Procedures

5.1 Storage

-

Store in a tightly sealed, clearly labeled container.[19][25] The label must include the chemical name, any appropriate hazard pictograms, and a warning that the hazards are not fully known.[3]

-

Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][24]

-

Store within secondary containment (e.g., a tray or bin) to contain any potential spills.[3]

5.2 Handling (Weighing and Transfer)

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operating correctly.

-

Weighing: Weigh the solid material inside the fume hood. To minimize dust, weigh onto a creased piece of weighing paper or directly into a tared vessel.

-

Transfer/Dissolution: If transferring the solid, use a spatula. If making a solution, add the solid slowly to the solvent with stirring. Be aware of any potential exothermic reactions. Always add solids to liquids, not vice-versa, to prevent splashing.[24]

-

Post-Handling: After handling, wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe as hazardous waste. Wash hands thoroughly after exiting the lab.[19][23]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[23][25]

6.1 Exposure Response

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][26]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][26]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][21]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][18]

6.2 Spill Response Decision Tree

Caption: Decision tree for responding to a chemical spill.

Section 7: Waste Disposal

All waste materials containing Sodium benzoylthioethanesulfonate, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[3][25]

-

Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EH&S department.

References

- Novel Chemicals with Unknown Hazards SOP. (n.d.).

- What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024). Quora.

- Thioester Safety Data Sheets(SDS). (n.d.). lookchem.

- SULPHONIC ACID, 90%. (2018).

- Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY. (n.d.). NJ.gov.

- An In-depth Technical Guide to Methyl Ethanesulfonate (CAS 1912-28-3): Properties and Hazards. (n.d.). Benchchem.

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

- Chemical reactivity of acyl-CoA thioesters. Carboxylic acid drug... (n.d.). ResearchGate.

- 2-Thiophenecarboxylic acid, 3-hydroxy-, ethyl ester SDS. (n.d.). Echemi.com.

- In vitro reactivity of carboxylic acid-CoA thioesters with glutathione. (n.d.). PubMed.

- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.

- SAFETY DATA SHEET. (2024). TCI Chemicals.

- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (n.d.). PubMed Central.

- FM36432 - Safety Data Sheet. (2024).

- Ethyl Methanesulfonate | C3H8O3S | CID 6113. (n.d.). PubChem.

- Thioester. (n.d.). Wikipedia.

- Thioesters. (2014). YouTube.

- SODIUM BENZOYLTHIOETHANESULFONATE CAS#: 117845-84-8. (n.d.). ChemicalBook.

- Ethyl ethanesulfonate SDS, 1912-30-7 Safety Data Sheets. (n.d.). ECHEMI.

- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024). NIH.

- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.

- US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. (n.d.). Google Patents.

- Ethanesulfonate | C2H5O3S-. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- Safety Data Sheet. (2021). Angene Chemical.

- Material Safety Data Sheet - Thioacetic Acid, 96% (GC). (n.d.). Cole-Parmer.

- Federal Register/Vol. 80, No. 69/Friday, April 10, 2015/Rules and Regulations. (2015). GovInfo.

- SODIUM BENZOYLTHIOETHANESULFONATE | 117845-84-8. (n.d.). ChemicalBook.

- (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2025). ResearchGate.

- (PDF) Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (n.d.). ResearchGate.

- What compounds are obtained from the following hydrolysis reactio... (n.d.). Study Prep in Pearson+.

- Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. (n.d.). NIH.

- Sodium;2-(benzylcarbamothioylamino)ethanesulfonate. (n.d.). PubChem.

Sources

- 1. SODIUM BENZOYLTHIOETHANESULFONATE CAS#: 117845-84-8 [amp.chemicalbook.com]

- 2. SODIUM BENZOYLTHIOETHANESULFONATE | 117845-84-8 [amp.chemicalbook.com]

- 3. twu.edu [twu.edu]

- 4. angenechemical.com [angenechemical.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioester - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro reactivity of carboxylic acid-CoA thioesters with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethanesulfonate | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]

- 18. Thioester Safety Data Sheets(SDS) lookchem [lookchem.com]

- 19. quora.com [quora.com]

- 20. biosynth.com [biosynth.com]

- 21. echemi.com [echemi.com]

- 22. nj.gov [nj.gov]

- 23. artsci.usu.edu [artsci.usu.edu]

- 24. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 25. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Foreword: On the Obscurity of Sodium benzoylthioethanesulfonate

To the esteemed community of researchers, scientists, and drug development professionals, the pursuit of knowledge is often a journey into the vast and well-documented annals of scientific discovery. However, there are instances where a specific chemical entity, despite being cataloged and available for synthesis, remains largely unexplored in the scientific literature. Sodium benzoylthioethanesulfonate (CAS No. 117845-84-8) is one such compound.

Following a comprehensive search of publicly available scientific databases and historical records, it is clear that there is a significant lack of specific information regarding the discovery, detailed history, and biological mechanism of action of Sodium benzoylthioethanesulfonate. The available data is primarily limited to chemical catalogs, which provide basic physicochemical properties but offer no insight into its origins, intended purpose, or any subsequent research.[1][2]

This guide, therefore, must deviate from its intended structure. It is not possible to provide an in-depth historical account or a detailed technical guide on a topic that has no established history or technical evaluation in the accessible literature. The core requirements of detailing the causality behind experimental choices, describing self-validating protocols, and citing authoritative sources for mechanistic claims cannot be met when no such experiments or claims have been published.

Instead, this document will serve a different but equally important purpose. It will outline the known properties of Sodium benzoylthioethanesulfonate based on available supplier data. Furthermore, it will provide a conceptual framework for how a researcher might approach the investigation of such a compound. This will be accomplished by drawing parallels with the discovery and development of structurally related sulfonated compounds and thioesters, offering a hypothetical yet scientifically grounded approach to its synthesis, characterization, and potential biological evaluation. This guide will thus transition from a historical record to a prospective research plan, grounded in the established principles of medicinal chemistry and drug development.

An Investigative Framework for Sodium 2-(benzoylthio)ethanesulfonate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium 2-(benzoylthio)ethanesulfonate is a cataloged chemical compound with the molecular formula C9H9NaO4S2.[1] While its specific discovery and history are not documented in scientific literature, its structure—containing a benzoyl thioester and a sulfonate group—suggests potential applications as a prodrug, a surface-active agent, or a synthetic intermediate. This guide provides the known physicochemical properties of the compound and outlines a hypothetical, structured approach for its synthesis, characterization, and preliminary biological screening. The methodologies are based on established protocols for related chemical entities, offering a robust starting point for any research team aiming to elucidate the properties and potential applications of this enigmatic molecule.

Compound Profile and Physicochemical Properties

Sodium 2-(benzoylthio)ethanesulfonate is cataloged as a white solid that is soluble in water.[1] Its identity is confirmed by its Chemical Abstracts Service (CAS) number: 117845-84-8.[2] A summary of its known properties is presented below.

| Property | Value | Source |

| CAS Number | 117845-84-8 | [1][2] |

| Molecular Formula | C9H9NaO4S2 | [1] |

| Molecular Weight | 268.28 g/mol | [1] |

| Appearance | White Solid | [1] |

| Solubility | Water | [1] |

| Melting Point | 318.2-318.9 °C | [1] |

| Synonyms | Benzenecarbothioic Acid S-(2-Sulfoethyl) Ester Sodium Salt | [1][2] |

Hypothetical Synthesis and Workflow

While the original synthesis is not documented, a logical and common method for creating a thioester linked to a sulfonate would be the reaction of a thiol with an acyl chloride. In this case, the key precursors would be sodium 2-mercaptoethanesulfonate (Mesna) and benzoyl chloride. Mesna is a well-known pharmaceutical agent, and benzoyl chloride is a common laboratory reagent.

Rationale for Synthetic Approach

The choice of Mesna as a precursor is based on its structural similarity to the target molecule's ethanesulfonate portion and the presence of a reactive thiol group. The reaction between a thiol and an acyl chloride is a standard, high-yield method for forming thioesters. The use of a base is necessary to deprotonate the thiol, creating a more nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Proposed Experimental Protocol: Synthesis

-

Preparation of Reactants: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium 2-mercaptoethanesulfonate (1.0 eq) in a suitable solvent such as a mixture of water and a non-reactive organic solvent (e.g., dichloromethane) to facilitate a biphasic reaction.

-

Basification: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of a base, such as sodium hydroxide (1.1 eq), to the flask while stirring to deprotonate the thiol group.

-

Addition of Acyl Chloride: Add benzoyl chloride (1.05 eq), dissolved in the organic solvent, dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, separate the aqueous and organic layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified from the aqueous layer by precipitation or crystallization, possibly by adjusting the pH or by salting out, to yield the final white solid product.[1]

Workflow Visualization

The proposed synthesis workflow can be visualized as follows:

Caption: Proposed workflow for the synthesis of Sodium benzoylthioethanesulfonate.

Potential Mechanism of Action and Biological Investigation

The structure of Sodium benzoylthioethanesulfonate suggests it could act as a prodrug that releases Mesna upon hydrolysis of the thioester bond. Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts, a process that can be catalyzed by esterase enzymes in vivo.

Hypothesized Biological Pathway

If the compound acts as a Mesna prodrug, its primary mechanism would be intracellular or extracellular hydrolysis to release Mesna and benzoic acid. Mesna is a uroprotective agent used to detoxify acrolein, a metabolite of the chemotherapy agents cyclophosphamide and ifosfamide. Therefore, a logical first step in its biological evaluation would be to investigate its potential as a more stable or targeted alternative to Mesna.

Caption: Hypothesized hydrolysis of the compound to release active agents.

Proposed Protocol for In Vitro Hydrolysis Assay

-

Objective: To determine the stability of Sodium benzoylthioethanesulfonate in physiological conditions and its susceptibility to enzymatic hydrolysis.

-

Materials: Sodium benzoylthioethanesulfonate, phosphate-buffered saline (PBS) at pH 7.4, human liver microsomes (or purified esterase enzymes), HPLC system with a suitable column (e.g., C18).

-

Procedure: a. Prepare a stock solution of the test compound in PBS. b. Set up two sets of incubations: one in PBS alone (chemical stability) and one in PBS containing human liver microsomes (enzymatic stability). c. Incubate both sets at 37 °C. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each incubation. e. Quench the reaction in the enzymatic samples by adding a cold organic solvent like acetonitrile. f. Analyze all samples by HPLC to quantify the disappearance of the parent compound and the appearance of Mesna.

-

Self-Validation: The protocol is self-validating by comparing the rate of degradation in the presence and absence of enzymes. A significantly faster degradation in the presence of microsomes would confirm enzymatic hydrolysis.

Future Directions and Conclusion

The story of Sodium benzoylthioethanesulfonate is currently unwritten. Its simple structure and relation to a known pharmaceutical agent, Mesna, provide a compelling starting point for investigation. The protocols and frameworks outlined in this guide are designed to provide a logical, scientifically-sound path for any researcher interested in exploring this molecule. By undertaking its synthesis, characterization, and systematic biological evaluation, the scientific community can begin to write the missing chapters for this compound, potentially uncovering new applications in drug delivery or other areas of organic synthesis.

References

This section is intentionally left blank as no specific, authoritative scientific literature on the discovery or detailed history of Sodium benzoylthioethanesulfonate was identified in the initial search. The information provided is based on general chemical principles and data from chemical supplier catalogs.

Sources

An In-depth Technical Guide to Sodium Benzoylthioethanesulfonate (CAS 117845-84-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Benzoylthioethanesulfonate, identified by CAS number 117845-84-8, is an organosulfur compound recognized for its utility as a reagent in organic synthesis. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs—a thioester and a sulfonate salt—are present in various biologically active molecules and chemical probes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications in synthetic chemistry, and essential safety and handling protocols. The content herein is curated for researchers and scientists who may encounter or consider this compound in their synthetic endeavors.

Chemical and Physical Properties

Sodium Benzoylthioethanesulfonate is a white solid with the molecular formula C₉H₉NaO₄S₂ and a molecular weight of approximately 268.29 g/mol .[1] It is also known by its systematic name, Benzenecarbothioic Acid S-(2-Sulfoethyl) Ester Sodium Salt.[2] The free acid form of this compound is associated with the alternate CAS number 79479-23-5.[2]

| Property | Value | Source |

| CAS Number | 117845-84-8 | [2] |

| Molecular Formula | C₉H₉NaO₄S₂ | [1] |

| Molecular Weight | 268.29 g/mol | [1] |

| Appearance | White Solid | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

| Solubility | Information not readily available, but likely soluble in water and polar organic solvents. |

Structural Representation:

Caption: Chemical structure of Sodium Benzoylthioethanesulfonate.

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for Sodium Benzoylthioethanesulfonate is not widely published, a plausible and logical synthetic route can be proposed based on fundamental principles of organic chemistry. A likely approach involves the reaction of a thiobenzoate salt with a suitable haloethanesulfonate.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

Step 1: Formation of Sodium Thiobenzoate

Thiobenzoic acid can be prepared by treating benzoyl chloride with potassium hydrosulfide.[3] The resulting thiobenzoic acid can then be neutralized with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form sodium thiobenzoate.[4]

Step 2: Nucleophilic Substitution

Sodium thiobenzoate can then be reacted with a 2-haloethanesulfonate, such as sodium 2-bromoethanesulfonate, in a nucleophilic substitution reaction. The thiolate anion of sodium thiobenzoate would act as the nucleophile, displacing the bromide to form the desired S-acylthioethanesulfonate product.

Caption: Proposed two-step synthesis of Sodium Benzoylthioethanesulfonate.

Applications in Organic Synthesis

The primary utility of Sodium Benzoylthioethanesulfonate lies in its role as a reagent in organic synthesis. Its structure suggests it can act as a source of a benzoylthioethyl group, which can be valuable in the synthesis of more complex molecules.

Thioester Synthesis and Modification

Thioesters are important intermediates in organic synthesis and are found in numerous natural products.[5] They can be used in various carbon-carbon bond-forming reactions and are key components in native chemical ligation for protein synthesis.[2][6] Sodium Benzoylthioethanesulfonate could potentially be used to introduce a protected thiol functionality, which can be later unmasked for further reactions.

Potential as a Reversible Thiol-Modifying Reagent

The thioester linkage in Sodium Benzoylthioethanesulfonate could potentially be cleaved under specific conditions, suggesting its use as a reversible thiol-modifying reagent. Such reagents are valuable tools in chemical biology for studying protein function and for the development of targeted therapeutics.[7][8] The sulfonate group would enhance the water solubility of the reagent, making it suitable for use in aqueous biological systems.

Illustrative Experimental Protocol: Thiol Modification of a Cysteine-Containing Peptide

This hypothetical protocol illustrates how Sodium Benzoylthioethanesulfonate might be used to modify a thiol-containing molecule.

-

Dissolution of Reagents: Dissolve the cysteine-containing peptide in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of Sodium Benzoylthioethanesulfonate in the same buffer.

-

Reaction: Add a molar excess (e.g., 5-10 equivalents) of the Sodium Benzoylthioethanesulfonate solution to the peptide solution.

-

Incubation: Allow the reaction to proceed at room temperature with gentle agitation for a specified time (e.g., 1-2 hours).

-

Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or mass spectrometry to confirm the formation of the desired thioether-linked product.

-

Purification: Once the reaction is complete, purify the modified peptide using techniques like size-exclusion chromatography or reverse-phase HPLC to remove excess reagent and byproducts.

Caption: General workflow for thiol modification using Sodium Benzoylthioethanesulfonate.

Safety, Handling, and Disposal

Hazard Identification

-

Potential Hazards: May cause skin and serious eye irritation. Harmful if swallowed.

-

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

-

IF ON SKIN: Wash with plenty of water.

-

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage is at 2-8°C.[2]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department.

Analytical Characterization

Detailed analytical data such as NMR or FT-IR spectra for Sodium Benzoylthioethanesulfonate are not available in the public domain. However, one can predict the expected spectral features based on its structure.

-

¹H NMR: Signals corresponding to the aromatic protons of the benzoyl group, and two methylene groups of the ethanesulfonate moiety would be expected.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the two methylene carbons would be anticipated.

-

FT-IR: Characteristic absorption bands for the carbonyl group of the thioester, the sulfonate group (S=O stretching), and the aromatic ring would be prominent. For similar sulfonate-containing compounds, characteristic bands appear around 1180 cm⁻¹ (S=O stretching) and 1047 cm⁻¹ (SO₃Na group vibrations).[10]

Conclusion

Sodium Benzoylthioethanesulfonate (CAS 117845-84-8) is a chemical reagent with potential applications in organic synthesis, particularly in the formation of thioesters and the modification of thiol-containing molecules. While its direct role in drug development is not established, its chemical properties make it a potentially useful tool for synthetic chemists. Due to the limited availability of detailed experimental and safety data, researchers should exercise caution and adhere to standard laboratory safety practices when handling this compound. Further investigation into its reactivity and applications could unveil new synthetic methodologies.

References

- Shanghai Huicheng Biological Technology.

- Danishefsky, S. J., & Fu, G. C. (2007). Development of New Thioester Equivalents for Protein Chemical Synthesis. Accounts of Chemical Research, 40(9), 867-876.

- Pharmaffiliates.

- BOC Sciences.

- Wikipedia. (2023). Thioester.

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2010).

- ChemicalBook.

- Fisher Scientific. (2011).

- Alliance. (2022).

- Sigma-Aldrich. (2025).

- Organic Syntheses. Thiobenzoic acid.

- Carl Roth. (2019).

- ResearchG

- Organic Chemistry Portal.

- Bernardes, G. J., et al. (2012). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Journal of the American Chemical Society, 134(38), 15739-15742.

- ResearchGate. a FT-IR spectra of sodium benzoate (SB)

- Kaljuste, K., & Undén, A. (2007). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Organic letters, 9(18), 3461–3463.

- UCL Discovery. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels.

- Google Patents.

- Echemi. Benzenesulfonic acid, C10-13-alkyl derivs.

- ResearchGate.

- Wikipedia. (2023). Thiobenzoic acid.

- ResearchGate. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.

- ResearchGate. Fourier transform infrared (FTIR) spectra of (a) VS/Na-AMPS and (b)....

- PrepChem.com.

- Benchchem. Application Notes and Protocols for the Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid.

- The Royal Society of Chemistry.

- Zhang, D., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic letters, 14(13), 3396–3399.

- ResearchGate. Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy.

- RSC Publishing. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels.

- PubMed.

- ResearchGate. Characterization of Sodium Mobility and Binding by (23) Na NMR Spectroscopy in a Model Lipoproteic Emulsion Gel for Sodium Reduction.

Sources

- 1. Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioesters - Explore the Science & Experts | ideXlab [idexlab.com]

- 3. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Thioester - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

Solubility of Sodium benzoylthioethanesulfonate in different solvents

An In-Depth Technical Guide to the Solubility of Sodium Benzoylthioethanesulfonate

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide on the solubility of Sodium 2-(benzoylthio)ethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It provides a foundational understanding of the compound's solubility characteristics, addresses the current landscape of available data, and, most critically, furnishes detailed, field-proven protocols for the experimental determination of its solubility in various solvent systems. This approach is rooted in the principle that robust, reproducible data is the cornerstone of scientific advancement.

Introduction: The Significance of Sodium Benzoylthioethanesulfonate and Its Solubility

Sodium 2-(benzoylthio)ethanesulfonate (CAS: 117845-84-8, Formula: C₉H₉NaO₄S₂) is a sulfur-containing organic compound.[1] While its primary applications are noted in the realm of organic synthesis, its structure, featuring both a sulfonate group and a thioester linkage, makes it a molecule of interest for further investigation in pharmaceutical and materials science.[2] Sulfonate salts are frequently utilized in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[3][4] The sulfonate moiety can enhance aqueous solubility, improve stability, and facilitate formulation, making the characterization of such compounds critical.[3]

Solubility is a fundamental physicochemical parameter that dictates the behavior of a compound throughout the drug development lifecycle.[5] It influences bioavailability, dictates formulation strategies, and impacts the feasibility of manufacturing processes.[6] A thorough understanding of a compound's solubility profile across a range of solvents—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and purification—is therefore not merely academic, but an essential prerequisite for successful research and development.

Currently, publicly available data on the solubility of Sodium Benzoylthioethanesulfonate is limited. Chemical databases qualitatively describe it as a white solid that is soluble in water.[1][2] However, for the rigorous demands of scientific research and drug development, a qualitative description is insufficient. Quantitative data is necessary to build predictive models, design experiments, and develop robust formulations. This guide, therefore, focuses on equipping the researcher with the principles and methodologies to precisely determine this vital parameter.

Known Solubility Profile

The available information on the solubility of Sodium Benzoylthioethanesulfonate is qualitative. The data has been compiled from chemical supplier databases and catalogues.

| Solvent | Formula | Solvent Type | Qualitative Solubility | Quantitative Data | Citation(s) |

| Water | H₂O | Polar Protic | Soluble | Not Available | [1][2] |

As of the latest revision of this guide, specific quantitative solubility data (e.g., mg/mL or molarity at specified temperatures) in water or other organic solvents is not extensively reported in peer-reviewed literature or major chemical databases. The subsequent sections provide a comprehensive framework for determining these values experimentally.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8] This method is based on achieving a saturated solution in equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique. The protocol described below is a self-validating system designed to produce reliable and reproducible results.[5]

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it is designed to measure the true thermodynamic solubility, which represents the point of lowest free energy for the system.[6] This is distinct from kinetic solubility, which can often overestimate the true solubility due to the formation of supersaturated or metastable solutions.[6] Key parameters such as agitation time, temperature control, and the method of solid-liquid separation are critical for ensuring that a true equilibrium is reached and accurately measured.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Sources

- 1. SODIUM BENZOYLTHIOETHANESULFONATE CAS#: 117845-84-8 [amp.chemicalbook.com]

- 2. SODIUM BENZOYLTHIOETHANESULFONATE | 117845-84-8 [amp.chemicalbook.com]

- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Stability and storage conditions for Sodium benzoylthioethanesulfonate

An In-Depth Technical Guide to the Stability and Storage of Sodium Benzoylthioethanesulfonate

Authored by a Senior Application Scientist

This guide provides a detailed examination of the chemical stability, potential degradation pathways, and optimal storage conditions for Sodium 2-(benzoylthio)ethanesulfonate (CAS 117845-84-8). Given the limited specific literature on this compound, this analysis is built upon foundational chemical principles, focusing on the distinct properties of its core functional groups: the thioester linkage and the sulfonate salt. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to handle and store this molecule to ensure its integrity.

Molecular Structure and Inferred Physicochemical Properties

Sodium benzoylthioethanesulfonate is a unique molecule comprising a benzoyl group, a thioester bond, and an ethanesulfonate moiety. This structure dictates its reactivity and stability profile.

-

Thioester Group (-C(=O)S-): This is the most chemically significant feature regarding stability. Unlike esters, the larger sulfur atom has less effective p-orbital overlap with the carbonyl carbon. This reduced resonance stabilization makes the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.[1] Thioesters are known to be more reactive than their ester or amide counterparts, particularly towards hydrolysis.[2]

-

Sulfonate Group (-SO₃⁻ Na⁺): As the sodium salt of a sulfonic acid, this group is highly polar and ionic. Sulfonates are conjugate bases of strong acids and are generally very stable.[3] They are resistant to hydrolysis, oxidation, and moderate heat, and they confer high water solubility to the molecule.[3][4][5]

-

Aromatic Ring (Benzoyl): The phenyl group is generally stable but can be a site for photochemical reactions if exposed to UV light.

Based on this structure, the compound is expected to be a water-soluble, crystalline solid. Its stability is primarily dictated by the lability of the thioester bond.

Potential Degradation Pathways

Understanding the likely degradation routes is critical for developing appropriate handling and storage strategies. The primary pathway of concern is hydrolysis of the thioester linkage.

Hydrolytic Cleavage

Hydrolysis is the most probable degradation mechanism for Sodium benzoylthioethanesulfonate. The reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the thioester, leading to the cleavage of the C-S bond.

-

Reaction Products: Hydrolysis yields sodium benzoate and sodium 2-mercaptoethanesulfonate.

-

pH Dependence: The rate of hydrolysis is highly dependent on pH.

-

Base-Catalyzed Hydrolysis: This is the predominant and most rapid degradation pathway. Under alkaline conditions, the hydroxide ion (OH⁻), a strong nucleophile, readily attacks the thioester carbonyl.

-

Acid-Catalyzed Hydrolysis: While possible, this pathway is generally much slower than base-catalyzed hydrolysis.

-

Neutral Hydrolysis: Thioesters can remain stable for extended periods in water at neutral pH, but hydrolysis still occurs over time.[2][6]

-

The diagram below illustrates the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation pathway.

Oxidation

While the sulfonate group is resistant to oxidation, the thioester and its potential hydrolytic product (a thiol) are not.[4]

-

Thiol Oxidation: The thiol product of hydrolysis, sodium 2-mercaptoethanesulfonate, is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of a disulfide dimer.

-

Direct Oxidation: Strong oxidizing agents could potentially oxidize the sulfur atom of the thioester itself.

Recommended Storage and Handling Conditions

To mitigate the identified degradation pathways, the following storage and handling procedures are strongly recommended. These conditions are designed to minimize exposure to moisture, high temperatures, and extreme pH.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of chemical reactions, primarily hydrolysis.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[8][9] |

| Moisture | Tightly sealed container in a dry environment (desiccator) | The compound is likely hygroscopic; moisture is the key reactant for hydrolysis.[10][11][12] |

| Light | Protected from light (Amber vial or dark location) | Prevents potential photochemical degradation of the aromatic ring. |

| pH (in solution) | Slightly Acidic to Neutral (pH 4-6) | Minimizes the rate of both acid- and base-catalyzed hydrolysis.[6] |

Handling Precautions:

-

Handle the solid material in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize exposure to atmospheric moisture and oxygen.

-

When preparing solutions, use de-gassed, anhydrous solvents or buffered aqueous solutions (pH 4-6).

-

Use solutions promptly after preparation. If storage is necessary, store aliquots frozen under an inert atmosphere.

Experimental Design for Stability Assessment

Due to the absence of specific data, empirical stability testing is essential. A well-designed study should include forced degradation to identify potential degradants and a long-term study to establish a shelf-life.

Protocol: Forced Degradation (Stress Testing)

This study exposes the compound to harsh conditions to rapidly identify degradation pathways and validate the specificity of the analytical method.

Methodology:

-

Preparation: Prepare solutions of Sodium benzoylthioethanesulfonate (e.g., at 1 mg/mL) in appropriate solvents.

-

Stress Conditions: Expose aliquots of the solution and solid material to the conditions outlined in the table below (based on ICH Q1A guidelines).

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV detection). Use LC-MS to identify the mass of any degradation products.

-

Control: A sample stored under optimal conditions (e.g., -20°C, protected from light) serves as the control.

| Stress Condition | Typical Protocol | Primary Degradation Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Acid-catalyzed hydrolysis of the thioester. |

| Base Hydrolysis | 0.1 M NaOH at room temp for 1-8h | Base-catalyzed hydrolysis of the thioester.[6] |

| Oxidation | 3% H₂O₂ at room temp for 24h | Oxidation of the thioester sulfur or resulting thiol. |

| Thermal | Solid sample at 80°C for 48h | Thermally-induced degradation. |

| Photochemical | Solid/solution exposed to ICH-specified light source | Photodegradation of the aromatic ring. |

Protocol: Long-Term Stability Study

This study evaluates the stability of the compound under recommended and accelerated storage conditions to determine its shelf-life.

Methodology:

-

Packaging: Package multiple, sealed vials of the solid compound under an inert atmosphere.

-

Storage: Store the vials at various ICH-recommended conditions (e.g., 5°C; 25°C/60% RH; 40°C/75% RH).

-

Testing Schedule: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Assay each sample for purity and the presence of degradation products using a validated, stability-indicating HPLC method. Key parameters to monitor include appearance, purity (area %), and the concentration of known and unknown impurities.

The workflow for a comprehensive stability assessment is visualized below.

Caption: Workflow for assessing chemical stability.

Conclusion

While Sodium benzoylthioethanesulfonate is a poorly documented compound, a thorough analysis of its functional groups provides a clear and actionable guide to its stability and storage. The thioester bond is the molecule's primary liability, being highly susceptible to pH-dependent hydrolysis, especially under basic conditions. The sulfonate moiety, conversely, is a highly stable, water-solubilizing group.

Therefore, to maintain the integrity of Sodium benzoylthioethanesulfonate, it is imperative to store it in a cold, dry, and inert environment, protected from light . For any application requiring long-term use, a formal stability study is essential to empirically determine its shelf-life and confirm the predicted degradation pathways.

References

- Wikipedia. Sulfonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5lxcryi4b11RSpVktw8lnVQCpgy_SgLakEGarbsrqw_PWfsIg1EUGHNPAPDnzpHi51y6Iq2mr0vF7EO6znDNNYsE3s5OYVbDnEMgGpXsCi9rkRoS_zVfTAkQ6jUyvZ-1wQ==]

- Prigozhin, M. B., et al. (2009). Stability of thioester intermediates in ubiquitin-like modifications. Protein Science, 18(3), 599-607. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773449/]

- GREEN AGROCHEM. (2025). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnWGa0n7NF9cZu11HjlwfPDgR9OLraSoAVFUQP4RfVX5Ix4i_uwrICVcifl0CJu88Q8RO_GG72zSS-dz-zz1rjTmZqfl2f26GzItSjEHd1Q_YjSJM4SjLhw_VdRm7ZfrY5sG6HuNrr4DKsz3sqXsC7nlYalOD_zIrXUQ5S_Yo5qQYw7ypXWnXq0N7KecUfKQi7zw==]

- GREEN AGROCHEM. (2025). Sodium sulfonate chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELA8-Qo17g4dm5y5VPLGdJxfPR9lSAlYel8Snjh3bcyx-UUmey_nzEcUGfaWH6Ek-RlGf4kPTJEY4ymjzNSkJVaYUKCI9o3T_4baczAMy-KnBA2AzydWw3i73PE0a9DycfDnLkoXj_vleWXx_rJkj6vZ1G]

- Gudim, A., et al. (2020). Lignosulfonate Salt Tolerance and the Effect on Emulsion Stability. ACS Omega, 5(25), 15481-15490. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c01878]

- Guan, X., et al. (2018). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Bioconjugate Chemistry, 29(5), 1530-1535. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6260904/]

- TCI Chemicals. (2025). SAFETY DATA SHEET: Sodium Ethanesulfonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVFE_KwEmnWaF-tzNuXPvZFLTlazlxfKClTSNV-esGHwdkkQ9ZrqUwRRj6qbdgveB3vy5aVawJ8NHzvVkpRWSFSKoTGsIlHrJEW3fkKciiIIXXCSGU405KeW_usimxOjbDNGxYFTR92fABdIgbHPNl_w==]

- ResearchGate. (n.d.). Stability Assay of Amino Acid Thioester 1 in the Presence of L1. [URL: https://www.researchgate.net/figure/Stability-Assay-of-Amino-Acid-Thioester-1-in-the-Presence-of-L1-The-inhibitor-1-100-M_fig2_322695593]

- Pace, C., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 493-510. [URL: https://whitesides.gmwgroup.harvard.edu/files/gmw/files/2011_1067.pdf]

- Richard, J. P., et al. (2004). Generation and stability of a simple thiol ester enolate in aqueous solution. Journal of the American Chemical Society, 126(28), 8602-8603. [URL: https://pubs.acs.org/doi/10.1021/ja0483584]

- Ataman Kimya. (n.d.). SODIUM SULFONATE ( SODIUM SULPHONATE). [URL: https://www.atamankimya.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Sodium dodecyl sulfate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl09J66pjmyX_nSzrLk_hdDa6HIPQ7fuZRm2shTdfcxybWDVFyHrVyEvPC9Ilyh9QBuZvW9u8FSUGjQMshkMvh6p5dPVETxTRMGZeluT7w_3IX_O6mSnAKWhzjyw8dRxKfJl1iFSMU]

- Athena Enzyme Systems. (n.d.). SODIUM BENZOATE Material Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv_XGkujs9UL4IKk2gTFl2FdkWBmyuJf6NmhqtwL_HHymFU0lBesJKVvz13vM2i67JfOB3COrEUox-vN6tlhQSGYCcXdfO-7AzQhWM-n48Evb1LpiAjFS6UAaxK4BrWW7JLHJYz7RtbGaDMM3GiL1irWvEUPMPNK1gglYK84V51CKkWuvc1BWsa-LaPg==]

- De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106803/]

- Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. [URL: https://www.chemistrylearner.com/chemistry/thioester.html]

- Loba Chemie. (2022). SODIUM THIOSULPHATE ANHYDROUS AR Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuJzIKEMn66h0zoFfBfeXejmqBoNlTDtAxMebitjnTysOe-oDhFEIXRyc5gihM59_RHng8FqzmBc62sezfxU8yL8IQVgys-AbYh6ToAO45pQf1jbaICDoBK6xddyq6ZgQ7x40QARDnFmCNS8zDlmKHtrHZ0r_PsLtdj2iP2_kfLWp-6Evu5Fm016pk7xFeszcpEASVMaHMfgxNy0JQjLGWjiFUNTX9]

- ChemicalBook. (n.d.). SODIUM BENZOYLTHIOETHANESULFONATE CAS#: 117845-84-8. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5255478_EN.htm]

- ChemicalBook. (n.d.). SODIUM BENZOYLTHIOETHANESULFONATE | 117845-84-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5255478.htm]

- Wikipedia. Thioester. [URL: https://en.wikipedia.org/wiki/Thioester]

- Reddit. (2013). Handling thiols in the lab. [URL: https://www.reddit.com/r/chemistry/comments/1np35u/handling_thiols_in_the_lab/]

- Leichner, C., et al. (2018). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 550(1-2), 1-8. [URL: https://www.researchgate.net/publication/235431614_Thiolated_polymers_Stability_of_thiol_moieties_under_different_storage_conditions]

Sources

- 1. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonate - Wikipedia [en.wikipedia.org]

- 4. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 5. Sodium sulfonate chemical – GREEN AGROCHEM [greenagrochem.com]

- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. reddit.com [reddit.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. athenaes.com [athenaes.com]

- 12. lobachemie.com [lobachemie.com]

A Theoretical and Computational Guide to the Structural Elucidation of Sodium Benzoylthioethanesulfonate

Abstract

Sodium benzoylthioethanesulfonate (SBES) is a molecule of interest in organic synthesis, possessing a unique combination of a thioester linkage and a sulfonate group.[1][2] This dual functionality suggests potential applications in drug development and materials science, where molecular structure and reactivity are paramount. This technical guide provides a comprehensive framework for the theoretical investigation of SBES, leveraging advanced computational chemistry techniques. We detail the rationale and step-by-step protocols for employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate its three-dimensional structure, electronic properties, and behavior in a solvated environment. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the properties of novel chemical entities.

Introduction to Sodium Benzoylthioethanesulfonate (SBES)

Chemical Identity and Properties

Sodium benzoylthioethanesulfonate, with the CAS Number 117845-84-8, is an organic sodium salt.[1][2] Its chemical formula is C9H9NaO4S2, and it has a molecular weight of 268.28 g/mol .[1] Also known as Benzenecarbothioic Acid S-(2-Sulfoethyl) Ester Sodium Salt, it is typically a white solid.[1][2] The structure of SBES features a benzoyl group attached to a thioester, which is in turn linked to an ethanesulfonate moiety. This combination of a hydrophobic aromatic ring and a hydrophilic sulfonate group gives the molecule amphipathic properties, suggesting its potential as a surfactant.[3][4][5]

Known and Potential Applications in Drug Development

Currently, SBES is primarily documented as a compound useful in organic synthesis.[1][2] However, the functional groups present in SBES are of significant interest in medicinal chemistry. Thioesters are crucial intermediates in various biochemical pathways and have been studied for their reactivity in acyl transfer reactions.[6][7][8] Sulfonamides, which contain the SO2N moiety, are a well-established class of antibacterial drugs.[9] While SBES is not a sulfonamide, the sulfonate group imparts high water solubility, a desirable property for drug candidates. The theoretical study of SBES can provide insights into its stability, reactivity, and potential interactions with biological macromolecules.

Rationale for Theoretical Investigation

A thorough understanding of the three-dimensional structure, conformational flexibility, and electronic properties of SBES is crucial for predicting its chemical behavior and potential applications. Theoretical and computational studies offer a powerful and cost-effective means to gain this understanding at the atomic level.[10] Techniques like Density Functional Theory (DFT) can provide accurate information about the molecule's geometry and electronic structure, while Molecular Dynamics (MD) simulations can reveal its dynamic behavior in solution.[3][11]

Computational Methodologies for Structural Elucidation

A multi-faceted computational approach is recommended for a comprehensive understanding of the structure and properties of Sodium Benzoylthioethanesulfonate.

Caption: General workflow for the theoretical investigation of SBES.

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a robust method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[9]

The choice of a DFT functional and basis set is critical for obtaining reliable results. For organic molecules containing sulfur, hybrid functionals like B3LYP or M06-2X are often recommended.[12] A Pople-style basis set, such as 6-311++G(d,p), is a suitable starting point as it includes polarization and diffuse functions, which are important for accurately describing the electronic distribution in anions and molecules with lone pairs.

The first step in a DFT study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. Given the flexibility of the ethyl linker in SBES, a conformational search should be performed to identify the global minimum energy conformer. This involves systematically rotating the rotatable bonds and performing geometry optimizations on the resulting structures.

-

Build the initial 3D structure of SBES: Use a molecule builder and editor to create an initial guess for the structure.

-

Perform a conformational search: Use a systematic or stochastic search algorithm to generate a variety of low-energy conformers.

-

Set up the DFT calculation:

-

Select the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Specify the task as "Geometry Optimization".

-

Define the charge of the molecule as -1 (for the anionic part) and the multiplicity as a singlet.

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effects of an aqueous environment.

-

-

Run the calculation: Submit the input file to a quantum chemistry software package.

-

Analyze the results:

-

Confirm that the optimization has converged.

-

Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.

-

Visualize the optimized structure and analyze the geometric parameters (bond lengths, angles, and dihedral angles).

-

Caption: A schematic of the DFT geometry optimization and frequency analysis process.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, which is particularly important for understanding their behavior in solution.

MD simulations rely on force fields to describe the potential energy of the system. Standard force fields like AMBER or CHARMM can be used, but it is crucial to ensure that the parameters for the thioester and sulfonate groups are accurate. If not available, these parameters may need to be derived from quantum mechanical calculations.

To simulate SBES in a biologically relevant environment, the molecule should be placed in a periodic box of water molecules (e.g., TIP3P or SPC/E water models). A counter-ion (Na+) will also be included to neutralize the system.

-

Prepare the system:

-

Start with the DFT-optimized structure of SBES.

-

Generate force field parameters for the molecule.

-

Solvate the molecule in a water box of appropriate dimensions.

-

Add a sodium ion to neutralize the system.

-

-

Energy minimization: Perform a series of energy minimization steps to remove any bad contacts in the initial system setup.

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Run a simulation at constant pressure (NPT ensemble) to allow the system density to equilibrate.

-

-

Production run: Once the system is equilibrated (as judged by stable temperature, pressure, and root-mean-square deviation - RMSD), run a production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of SBES.

-

Analysis: Analyze the trajectory to study properties such as:

-

Conformational flexibility of the molecule.

-

Radial distribution functions (RDFs) to understand the solvation shell around different parts of the molecule.

-

Hydrogen bonding interactions with water.

-

Analysis of Electronic and Spectroscopic Properties

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Predicted Spectroscopic Signatures (IR, Raman, NMR)

DFT calculations can be used to predict the vibrational (IR and Raman) and NMR spectra of SBES. The calculated frequencies from the frequency analysis can be compared with experimental data for validation. Predicted NMR chemical shifts can aid in the structural elucidation of SBES and its derivatives.

In-silico Prediction Workflow Diagram

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. SODIUM BENZOYLTHIOETHANESULFONATE CAS#: 117845-84-8 [amp.chemicalbook.com]

- 3. Molecular dynamics simulation of four typical surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of Sodium benzoylthioethanesulfonate

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Benzoylthioethanesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the expected spectroscopic data for Sodium Benzoylthioethanesulfonate and outlines the methodologies for its acquisition and interpretation. Tailored for researchers and professionals in drug development, this document emphasizes the principles behind the analytical techniques to ensure a thorough understanding of the molecule's structural characterization.

Introduction to Sodium Benzoylthioethanesulfonate

Sodium benzoylthioethanesulfonate is a chemical compound with potential applications in various fields, including as a reagent in organic synthesis and potentially in the development of new chemical entities. Its structure, featuring a thioester linkage, a sulfonate group, and an aromatic ring, gives rise to a unique spectroscopic fingerprint. Accurate characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and stability.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecular structure is essential for predicting and interpreting spectroscopic data.

Caption: Chemical structure of Sodium benzoylthioethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (ortho) | 7.8 - 8.0 | Doublet | 2H | Deshielded due to proximity to the electron-withdrawing carbonyl group. |

| Aromatic Protons (meta) | 7.4 - 7.6 | Triplet | 2H | Less deshielded than ortho protons. |

| Aromatic Protons (para) | 7.6 - 7.8 | Triplet | 1H | Intermediate deshielding. |

| Methylene Protons (α to S) | 3.2 - 3.4 | Triplet | 2H | Deshielded by the adjacent sulfur atom. |

| Methylene Protons (α to SO₃⁻) | 3.0 - 3.2 | Triplet | 2H | Deshielded by the sulfonate group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (C=O) | 190 - 200 | Highly deshielded due to the double bond to oxygen. |

| Aromatic Carbon (ipso, attached to C=O) | 135 - 140 | Quaternary carbon, deshielded. |

| Aromatic Carbons (ortho) | 128 - 130 | |

| Aromatic Carbons (meta) | 127 - 129 | |

| Aromatic Carbon (para) | 133 - 136 | |

| Methylene Carbon (α to S) | 35 - 40 | Shielded relative to the other methylene group. |

| Methylene Carbon (α to SO₃⁻) | 50 - 55 | Deshielded by the electronegative sulfonate group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Sodium benzoylthioethanesulfonate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for highly polar sodium salts.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling relationships.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is invaluable for confirming the connectivity of the molecular fragments.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |

| ~3100 - 3000 | Aromatic C-H | Stretch | Characteristic of sp² C-H bonds. |

| ~2950 - 2850 | Aliphatic C-H | Stretch | Characteristic of sp³ C-H bonds in the ethane chain. |

| ~1680 - 1660 | Carbonyl (C=O) | Stretch | Lower frequency is expected due to conjugation with the aromatic ring and the thioester linkage. |

| ~1600, ~1475 | Aromatic C=C | Stretch | Skeletal vibrations of the benzene ring. |

| ~1200, ~1040 | Sulfonate (S=O) | Asymmetric & Symmetric Stretch | Strong and characteristic absorptions for the sulfonate group. |

| ~700 - 650 | Thioester (C-S) | Stretch | Weaker absorption, but indicative of the thioester linkage. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is a common method for solid samples.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty sample compartment or pure KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

-

Molecular Ion: For Sodium benzoylthioethanesulfonate (C₉H₉NaO₄S₂), the molecular weight of the anion is 265.00 g/mol . In negative ion mode ESI-MS, a prominent peak at m/z 265 would be expected.

-

Major Fragmentation Pathways:

-

Cleavage of the thioester bond is a likely fragmentation pathway.

-

Loss of SO₃ (80 g/mol ) is also a possibility.

-

Caption: A potential fragmentation pathway in mass spectrometry.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for analyzing this polar, ionic compound.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in both positive and negative ion modes to observe the sodium adduct and the deprotonated molecule, respectively. Negative ion mode is often more informative for sulfonated compounds.

-

For fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 265 in negative mode) and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of Sodium benzoylthioethanesulfonate. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides information about the molecule's connectivity through fragmentation analysis. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently confirm the identity and purity of this compound.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Methodological & Application

Uncharted Territory: The Quest for Sodium Benzoylthioethanesulfonate as a Thiobenzoylation Reagent

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding "sodium benzoylthioethanesulfonate" and its application as a thiobenzoylation reagent remains elusive. This suggests that the compound may be a novel, yet-to-be-documented agent, a proprietary reagent not disclosed in public literature, or potentially a misnomer for a different chemical entity.